molecular formula C17H12F2N2O4S B8664065 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one CAS No. 221031-62-5

2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one

Cat. No.: B8664065
CAS No.: 221031-62-5
M. Wt: 378.4 g/mol
InChI Key: HWDCSDPTXXMXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes difluorophenyl and methanesulfonylphenyl groups attached to a dihydropyridazine-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the difluorophenyl intermediate: This involves the reaction of 3,4-difluoroaniline with suitable reagents to introduce the difluorophenyl group.

    Introduction of the methanesulfonylphenyl group: This step involves the reaction of the intermediate with methanesulfonyl chloride under controlled conditions.

    Cyclization to form the dihydropyridazine-dione core: The final step involves cyclization reactions under specific conditions to form the dihydropyridazine-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and optimized reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and methanesulfonylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-(3,4-Difluorophenyl)-4-phenyl-thiazole
  • 2-(3,4-Difluorophenyl)-4-(4-hydroxyphenyl)-thiazole
  • 2-(3,4-Difluorophenyl)-4-(2-hydroxyphenyl)thiazole

Uniqueness

What sets 2-(3,4-Difluorophenyl)-4-hydroxy-5-(4-(methylsulfonyl)phenyl)pyridazin-3(2H)-one apart is its unique combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

221031-62-5

Molecular Formula

C17H12F2N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-5-(4-methylsulfonylphenyl)-1H-pyridazine-3,4-dione

InChI

InChI=1S/C17H12F2N2O4S/c1-26(24,25)12-5-2-10(3-6-12)13-9-20-21(17(23)16(13)22)11-4-7-14(18)15(19)8-11/h2-9,20H,1H3

InChI Key

HWDCSDPTXXMXEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CNN(C(=O)C2=O)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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